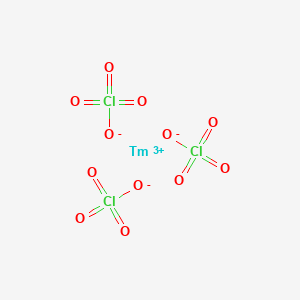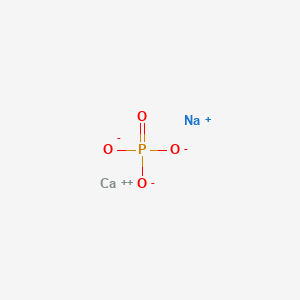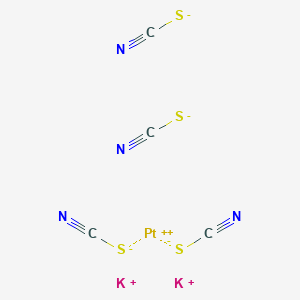
Manganese(II) bromide
Vue d'ensemble
Description
Manganese(II) bromide is a chemical compound with the formula MnBr2. It is a pale pink solid that is soluble in water and has various applications in scientific research. Manganese(II) bromide is commonly used as a catalyst in organic synthesis and as a precursor to other manganese compounds.
Applications De Recherche Scientifique
Manganese(II) bromide has various applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the synthesis of esters. Manganese(II) bromide can also be used as a precursor to other manganese compounds, such as manganese oxide and manganese carbonate.
Mécanisme D'action
The mechanism of action of manganese(II) bromide is not well understood. However, it is believed to act as a Lewis acid catalyst in organic synthesis reactions. This means that it can accept a pair of electrons from a reactant molecule, allowing for the formation of a new bond.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of manganese(II) bromide. However, it is known that manganese is an essential trace element that is required for the proper functioning of various enzymes in the body. Manganese deficiency can lead to neurological disorders and impaired growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using manganese(II) bromide as a catalyst in organic synthesis reactions is its low cost and availability. It is also relatively stable and easy to handle. However, one limitation is that it can be toxic if ingested or inhaled. Therefore, proper safety precautions must be taken when handling manganese(II) bromide.
Orientations Futures
There are several future directions for research involving manganese(II) bromide. One area of interest is the development of new catalysts based on manganese(II) bromide for use in organic synthesis reactions. Another area of interest is the investigation of the potential health effects of exposure to manganese(II) bromide, particularly in occupational settings where exposure may be higher. Additionally, research could be conducted on the use of manganese(II) bromide in the production of new materials, such as batteries and electronic devices.
Conclusion:
Manganese(II) bromide is a chemical compound with various applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions and as a precursor to other manganese compounds. Although the biochemical and physiological effects of manganese(II) bromide are not well understood, it is known to be an essential trace element required for proper enzyme function. Future research directions include the development of new catalysts, investigation of potential health effects, and use in the production of new materials.
Méthodes De Synthèse
Manganese(II) bromide can be synthesized through the reaction of manganese metal with bromine gas. The reaction is exothermic and produces manganese(II) bromide as a solid precipitate. The reaction can be represented as follows:
Mn + Br2 → MnBr2
Propriétés
IUPAC Name |
dibromomanganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYMRRJVDRJMJW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnBr2, Br2Mn | |
| Record name | manganese(II) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065460 | |
| Record name | Manganese bromide (MnBr2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Manganese bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20731 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Manganese(II) bromide | |
CAS RN |
13446-03-2 | |
| Record name | Manganese dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese bromide (MnBr2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















